Arginine chloromethyl ketone
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Overview
Description
Arginine chloromethyl ketone is a synthetic compound known for its role as a potent inhibitor of serine proteases. It is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginine chloromethyl ketone typically involves the reaction of arginine with chloromethyl ketone derivatives. One common method includes the activation of arginine using mixed anhydride activation, followed by reaction with diazomethane and subsequent treatment with hydrogen chloride dissolved in ethanol or ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Arginine chloromethyl ketone undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloromethyl group.
Addition Reactions: It can participate in addition reactions with various nucleophiles, forming stable adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can form stable amide derivatives, while reactions with thiols can form thioether derivatives .
Scientific Research Applications
Arginine chloromethyl ketone has a wide range of applications in scientific research:
Mechanism of Action
Arginine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, thereby blocking its catalytic activity. This inhibition is highly specific and depends on the presence of the arginine residue, which interacts with the protease’s active site .
Comparison with Similar Compounds
Similar Compounds
- Phenylalanylprolylarginyl chloromethyl ketone
- Glutamylglycinylarginyl chloromethyl ketone
- Tyrosylglycinylarginyl chloromethyl ketone
Uniqueness
Arginine chloromethyl ketone is unique due to its high specificity for serine proteases and its ability to form stable, irreversible complexes with these enzymes. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-(4-amino-6-chloro-5-oxohexyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN4O/c8-4-6(13)5(9)2-1-3-12-7(10)11/h5H,1-4,9H2,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDNKFJKUBLYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)CCl)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998148 |
Source
|
Record name | N-(4-Amino-6-chloro-5-oxohexyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76833-33-5 |
Source
|
Record name | Arginine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076833335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-6-chloro-5-oxohexyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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